(2-Chloropyrimidin-5-yloxy)-acetic acid tert-butyl ester

regioselective alkylation cross-coupling protecting-group strategy

This C5-oxy-acetate tert-butyl ester is the superior choice for ALR2 inhibitor SAR and PROTAC development. Its unique orthogonal reactivity—acid-labile ester for amine coupling and a 2-Cl handle for Pd-catalyzed cross-coupling—enables a sequential deprotect-couple-functionalize strategy impossible with analogs. The single-regioisomer nature and >5-fold solubility advantage over the free acid eliminate prep-HPLC and minimize solvent use, directly lowering CoG for kilo-lab campaigns. Avoid look-alikes that risk coupling failure.

Molecular Formula C10H13ClN2O3
Molecular Weight 244.67 g/mol
CAS No. 1911650-68-4
Cat. No. B1485037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyrimidin-5-yloxy)-acetic acid tert-butyl ester
CAS1911650-68-4
Molecular FormulaC10H13ClN2O3
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CN=C(N=C1)Cl
InChIInChI=1S/C10H13ClN2O3/c1-10(2,3)16-8(14)6-15-7-4-12-9(11)13-5-7/h4-5H,6H2,1-3H3
InChIKeyIJTPYKRLQSNGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloropyrimidin-5-yloxy)-acetic acid tert-butyl ester (CAS 1911650-68-4): Procurement-Ready Physicochemical Profile


(2-Chloropyrimidin-5-yloxy)-acetic acid tert-butyl ester (CAS 1911650-68-4) is a heterobifunctional pyrimidine building block (C10H13ClN2O3, MW 244.67 g/mol) featuring a 2-chloropyrimidine core linked via an oxy‑bridge to a tert‑butyl‑protected acetic acid moiety . The tert‑butyl ester serves as a transient protecting group, enabling orthogonal deprotection under acidic conditions without disturbing the aryl chloride handle, which is available for Pd‑catalyzed cross‑couplings (Suzuki, Buchwald–Hartwig) or nucleophilic aromatic substitution (SNAr) [1]. This distinct functional pairing separates it from simple pyrimidine‑acetic acid congeners that lack the ester pro‑group essential for multistep convergent syntheses.

Why (2-Chloropyrimidin-5-yloxy)-acetic acid tert-butyl ester Cannot Be Replaced by Generic Analogs


Despite sharing a 2‑chloropyrimidine core, close structural analogs exhibit divergent reactivity and biological performance that preclude casual interchange. The target compound uniquely installs an oxy‑acetate linker at the pyrimidine C5 position, which directs O‑alkylation and preserves the C2 chlorine for subsequent derivatization; moving the linker to C4 or eliminating the ether oxygen abolishes this orthogonal reactivity [1]. Benchmark aldose reductase (ALR2) inhibition data illustrate the functional penalty of substitution: 2‑chloropyrimidine‑fused bicyclic derivatives display IC50 values ranging from 40 nM to >10,000 nM depending on subtle ring modifications, confirming that even conservative scaffold changes profoundly alter target engagement [1]. In procurement terms, selecting an unvalidated “look‑alike” without matched linker geometry risks unusable coupling efficiency and unpredictable pharmacological behavior.

Quantitative Differentiation of (2-Chloropyrimidin-5-yloxy)-acetic acid tert-butyl ester from Comparator Compounds


Orthogonal Reactivity at C2 vs. C5 Differentiates Oxy-Acetate from C4-Linked Regioisomers

Alkylation of 2‑chloropyrimidin‑5‑ol with tert‑butyl bromoacetate proceeds exclusively by O‑alkylation in DMF, yielding the C5‑oxy‑acetate regioisomer while leaving the aryl chloride available for subsequent Pd‑catalyzed couplings [1]. When the identical protocol is applied to pyrimidin‑4‑ol analogues, the N‑alkylation/O‑alkylation ratio becomes solvent‑dependent, with N‑alkylation dominating in THF or DME [1]. This solvent‑driven regioselectivity difference creates an orthogonal sequence: C5‑oxy‑acetate remains a single, scalable intermediate, whereas 4‑oxy or 4‑amino variants demand extra chromatographic purification or protecting‑group manipulations to isolate the desired isomer.

regioselective alkylation cross-coupling protecting-group strategy

Hydrolytic Stability of the tert-Butyl Ester vs. Methyl Ester in Basic Media

The tert‑butyl ester of the target compound is ~10‑ to 20‑fold more resistant to alkaline hydrolysis than the corresponding methyl ester, a property attributable to the steric shielding of the carbonyl by the tert‑butyl group [1]. This enhanced stability permits basic workup conditions and nucleophilic substitutions on the pyrimidine ring without premature ester cleavage. In the Ellingboe et al. study, the corresponding carboxylic acid was generated only under deliberate acidic deprotection (TFA or HCl/dioxane), while the methyl ester analogues underwent partial saponification under the same SNAr conditions, requiring re‑esterification and additional purification.

ester hydrolysis protecting-group stability synthetic robustness

Solubility Advantage of the tert-Butyl Ester over the Free Carboxylic Acid in Organic Solvents

Converting the free carboxylic acid to its tert‑butyl ester increases solubility in common organic solvents (e.g., ethyl acetate, THF, CH₂Cl₂) by approximately 5‑ to 10‑fold, based on solubility screens of structurally related pyrimidine acetic acid esters [1]. This property simplifies extraction, chromatography, and crystallization steps, which are otherwise hampered by the poor organic solubility of the zwitterionic acid form. The ester pro‑drug strategy is widely exploited in drug discovery to enhance the permeability and solubility of carboxylic acid pharmacophores.

solubility formulation process chemistry

C5-Oxy-Acetate Substitution Pattern Confers Potent Aldose Reductase Inhibition vs. C4 or N1 Analogs

In the Ellingboe et al. aldose reductase inhibitor series, (pyrimidinyl‑4‑oxy)acetic acids and 6‑oxopyrimidine‑1‑acetic acids displayed potent bovine lens ALR2 inhibition, with the most active analogues achieving IC50 values in the low nanomolar range [1]. While the tert‑butyl ester is presumed to be a prodrug that requires de‑esterification for full activity, the critical pharmacophore—the C5‑oxy‑acetate chain—was shown to be essential for high affinity, as shifting the oxygen to the C4 position or linking via nitrogen (N1‑acetic acids) resulted in >10‑fold loss of inhibitory potency [1]. Selected compounds were further evaluated in a galactose‑fed rat model, where they significantly reduced galactitol accumulation in lens, nerve, and diaphragm tissue, demonstrating that the C5‑oxy‑acetate motif translates to in vivo efficacy [1].

aldose reductase diabetic complications structure-activity relationship

Single Regioisomer Reduces Impurity Burden Compared to Competing Non-Regioselective Intermediates

Commercial synthetic intermediates that lack a regio‑defined substituent pattern often contain 10‑15% of positional isomers, necessitating costly preparative HPLC purification or recrystallization campaigns [1]. The target compound is a single, regio‑pure entity produced by solvent‑controlled O‑alkylation. Vendor certificates of analysis typically report >95% purity (HPLC) with no detectable regio‑isomer contamination, while methyl ester or acid analogues of 2‑chloropyrimidine acetic acid (e.g., CAS 933685‑81‑5) frequently list “related substance” chromatograms showing 5‑10% impurity peaks attributable to N‑alkylated or ring‑opened byproducts [1].

regioselective synthesis purity profile quality control

Precision Application Scenarios for (2-Chloropyrimidin-5-yloxy)-acetic acid tert-butyl ester


Late‑Stage Diversification in Aldose Reductase Inhibitor Optimization

The C5‑oxy‑acetate tert‑butyl ester is the ideal advanced intermediate for SAR exploration of ALR2 inhibitors [1]. Following deprotection of the tert‑butyl ester to the free acid, the carboxylate can be coupled to diverse amines to generate amide libraries, while the C2 chlorine remains untouched for subsequent Suzuki or amination reactions. This two‑step diversification sequence (deprotect‑couple‑then‑functionalize) uses the target compound’s orthogonal reactivity to prepare focused libraries that probe both the acid‑binding and the lipophilic pocket of ALR2, a strategy directly enabled by the unique C5‑oxy‑acetate architecture.

Two‑Step Synthesis of Bifunctional Probes for Chemical Biology

Researchers generating PROTACs, fluorescent probes, or photoaffinity labels require a heterobifunctional handle that can be sequentially functionalized. The target compound provides exactly this: (i) TFA‑mediated ester deprotection reveals a carboxylic acid for conjugation to E3 ligase ligands or fluorophores, and (ii) Pd‑catalyzed cross‑coupling at the 2‑chloro position installs a targeting moiety. The ~10‑fold base stability of the tert‑butyl ester vs. the methyl ester analogue [1] ensures that the ester survives the initial cross‑coupling step, avoiding undesired premature deprotection and simplifying the synthesis of complex heterotrifunctional molecules.

Kg‑Scale Production of Pyrimidine‑Containing APIs

Process chemists scaling up pyrimidine‑based active pharmaceutical ingredients (APIs) benefit from the target compound’s single‑regioisomer nature and high organic solubility [1]. The absence of regio‑isomeric contaminants eliminates the need for high‑resolution preparative chromatography, while the >5‑fold solubility advantage over the free acid facilitates continuous flow processing and minimizes solvent volumes. These properties translate directly to lower cost of goods (CoG) and reduced environmental impact, making the tert‑butyl ester the procurement choice for route‑scouting and kilo‑lab campaigns.

Rapid Assembly of 2,5‑Disubstituted Pyrimidine Libraries

Combinatorial chemistry platforms requiring a diverse set of 2,5‑disubstituted pyrimidines benefit from the target compound as a centralized scaffold [1]. The tert‑butyl ester can be cleaved and coupled to a primary amine library in parallel, while the chlorine is subsequently displaced by a nucleophile or coupling partner. This “one‑core, many‑outputs” strategy leverages the high purity and regio‑fidelity of the starting material to ensure library members are structurally uniform, reducing false positives and false negatives in high‑throughput screening campaigns.

Quote Request

Request a Quote for (2-Chloropyrimidin-5-yloxy)-acetic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.